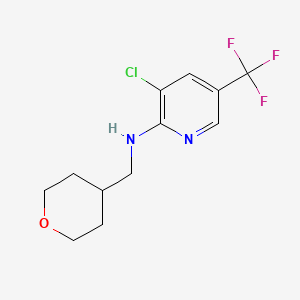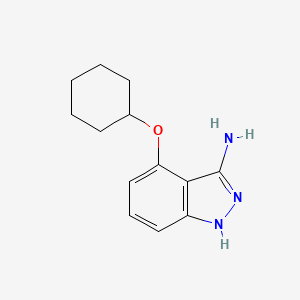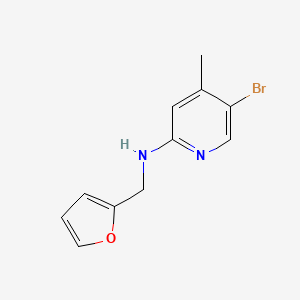
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine
Overview
Description
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine (NBMPA) is a synthetic compound that has been studied for its biochemical and physiological effects. It has been used in scientific research to study the effects of various conditions on the body, and has been found to have a range of potential applications.
Scientific Research Applications
Chemical Synthesis and Derivatives
The application of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine and its derivatives primarily lies in chemical synthesis. For instance, studies have investigated the regioselective displacement reactions involving similar compounds, like 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to various substituted aminopyrimidines, which are valuable in the synthesis of complex molecules (Doulah et al., 2014). Another study describes the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, showcasing the compound's utility in forming structurally diverse and potentially biologically active molecules (Ahmad et al., 2017).
Antifungal and Antimicrobial Properties
Compounds closely related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine have demonstrated significant antifungal activity. For example, derivatives like N-(4-bromophenyl)-N-(2-furylmethyl)amine have shown remarkable efficacy against dermatophytes (Suvire et al., 2006). Moreover, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives have been evaluated for their in vitro antibacterial and antifungal activities, underscoring the potential of such compounds in antimicrobial research (Ranganatha et al., 2018).
Material Science and Catalysis
In material science, these compounds contribute to the development of new materials and catalysts. For instance, manganese(II) complexes with ligands derived from similar amines exhibit interesting structural and magnetic properties, which can be relevant in material science applications (Wu et al., 2004). Additionally, palladium-catalyzed selective amination of polyhalopyridines, including similar compounds, demonstrates the role of these chemicals in catalysis (Ji et al., 2003).
Drug Synthesis and Biological Activities
In the realm of pharmaceuticals, derivatives of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(2-furylmethyl)amine are integral in synthesizing various drug molecules. For example, novel iron complexes with similar ligands exhibit superoxide dismutase activity and have potential implications in medical research (Nagano et al., 1991). This highlights the compound's significance in the synthesis of biologically active molecules.
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-5-11(14-7-10(8)12)13-6-9-3-2-4-15-9/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNMJAHKMZRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



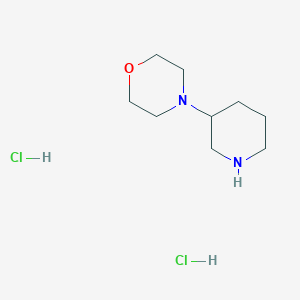
![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
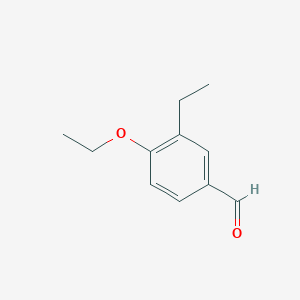
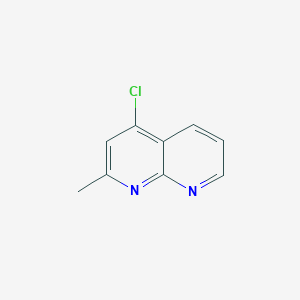
![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)
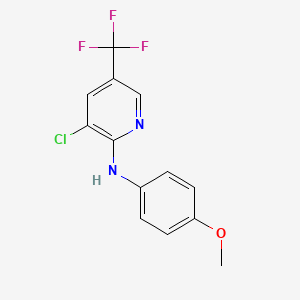
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)


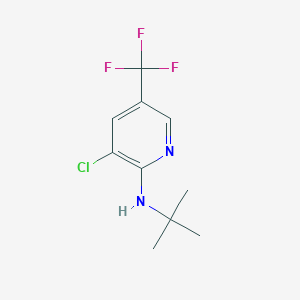
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
